6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride
Description
6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride is a benzoxazole derivative featuring an aminomethyl substituent at the 6-position and an amine group at the 3-position of the benzoxazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
The compound is commercially available in dihydrochloride form (CAS 2172539-67-0) with suppliers such as AKOS030757758 and Z2379802539 . Its synthesis and characterization are likely optimized for industrial-scale production, as indicated by its inclusion in supplier catalogs.
Properties
IUPAC Name |
6-(aminomethyl)-1,2-benzoxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-6-7(3-5)12-11-8(6)10;/h1-3H,4,9H2,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJXUJQXMYOKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)ON=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride typically involves the cyclization of o-aminophenol with formamide, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Key Observations:
- Benzoxazole vs.
- Substituent Effects: The aminomethyl group in the target compound may improve binding affinity to biological targets compared to simpler ethylamine or benzylamine groups in analogs .
- Salt Forms : The dihydrochloride form of the target compound (vs. single hydrochloride in others) suggests higher aqueous solubility, which is critical for in vivo applications .
Biological Activity
6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by a benzoxazole core with an aminomethyl group, which enhances its ability to interact with biological targets. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. The presence of the hydrochloride salt form improves solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The aminomethyl group facilitates binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity. This interaction can disrupt critical biological pathways, which may result in therapeutic effects.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to 6-(Aminomethyl)-1,2-benzoxazol-3-amine have shown selective toxicity against cancer cells while sparing normal cells. A structure–activity relationship (SAR) analysis indicated that modifications in the benzoxazole structure can enhance cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 5.4 | Cytotoxic |
| A549 | 4.8 | Cytotoxic |
| HepG2 | 6.1 | Cytotoxic |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited effects against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds suggest selective antibacterial properties that could be harnessed for therapeutic applications .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 25 | Moderate Inhibition |
| Escherichia coli | >100 | No Significant Effect |
Anti-inflammatory Effects
In vitro studies suggest that compounds related to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect has been linked to the inhibition of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent investigation into the cytotoxic effects of benzoxazole derivatives revealed that certain structural modifications significantly enhance their potency against various cancer cell lines. The study identified key substituents that improve selectivity and efficacy .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of several benzoxazole derivatives, including this compound. The findings indicated a promising profile against specific pathogens, warranting further exploration into their potential as antimicrobial agents .
Comparative Analysis
When compared to similar compounds such as 5-(aminomethyl)benzo[d]isoxazol-3-amine hydrochloride, this compound demonstrates unique biological profiles due to differences in their functional groups and structural configurations. This uniqueness may contribute to varying degrees of efficacy across different biological activities.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-(Aminomethyl)-1,2-benzoxazol-3-amine HCl | Anticancer, Antimicrobial | Benzoxazole core with aminomethyl group |
| 5-(aminomethyl)benzo[d]isoxazol-3-amine HCl | Antimicrobial | Isoxazole core; different binding profiles |
Q & A
Q. What are the common synthetic routes for 6-(Aminomethyl)-1,2-benzoxazol-3-amine hydrochloride, and how do reaction conditions influence product purity?
- Methodological Answer : A typical synthesis involves condensation reactions between benzoxazole precursors and aminomethylating agents. For example, benzoxazole derivatives are often synthesized via cyclization of o-aminophenol derivatives with nitriles or via oxidative coupling. The aminomethyl group can be introduced using reductive amination or nucleophilic substitution under controlled pH and temperature . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and catalysts (e.g., EDC/NHS for coupling) significantly impact yield and purity. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization or column chromatography .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR : H and C NMR can verify the benzoxazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the aminomethyl group (δ 3.0–3.5 ppm for CH-NH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 213.08 for CHNO·HCl) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming the planarity of the benzoxazole ring and substituent orientation .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4), making it suitable for in vitro assays. Stability studies in buffers (pH 5–8) and serum should be conducted via HPLC-UV to track degradation. Hydrolysis of the benzoxazole ring may occur under strongly acidic/basic conditions, while the aminomethyl group is susceptible to oxidation, requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Benzoxazole Core : Introducing electron-withdrawing groups (e.g., Cl, NO) at position 6 enhances metabolic stability but may reduce solubility .
- Aminomethyl Side Chain : Replacing the primary amine with a secondary or tertiary amine (e.g., piperidine) can improve blood-brain barrier penetration for CNS targets .
- Hydrochloride Counterion : Alternative salts (e.g., mesylate) may alter crystallinity and dissolution rates .
Biological assays (e.g., enzyme inhibition, cell viability) should be paired with computational docking to validate hypotheses .
Q. What experimental strategies resolve contradictions in reported bioactivity data for benzoxazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) and control for cell line-specific responses .
- Impurity Interference : Use orthogonal purity checks (e.g., HPLC-MS, elemental analysis) to rule out artifacts .
- Metabolic Differences : Compare results across species (e.g., human vs. murine hepatocytes) and include CYP450 inhibition studies .
Q. How can the compound’s interactions with enzymes like cytochrome P450 be mechanistically probed?
- Methodological Answer :
- Kinetic Studies : Measure and shifts in CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Differential Scanning Fluorimetry (DSF) : Detect binding-induced thermal stabilization of enzymes .
- Molecular Dynamics Simulations : Model hydrogen bonding between the aminomethyl group and heme iron-coordinating residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
